molecular formula C20H27N3O3 B2874104 N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide CAS No. 896381-47-8

N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Cat. No.: B2874104
CAS No.: 896381-47-8
M. Wt: 357.454
InChI Key: ITRLUDOJYVPOIS-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a synthetic small molecule for research use. The core quinazolinone structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . Molecules featuring this heterocyclic system are frequently investigated as modulators of key enzymatic processes and have been explored as inhibitors for specific protein-protein interactions, such as the polo-box domain (PBD) of polo-like kinase 1 (Plk1), a target of interest in oncology . Similarly, quinazolinone derivatives have been studied for their potential to interact with central nervous system targets, including enzymes like acetylcholinesterase, which is relevant to neurodegenerative conditions . The structural features of this compound, including the cyclohexyl and hexanamide groups, are typically incorporated to fine-tune properties like lipophilicity and metabolic stability . Researchers can leverage this compound as a chemical tool for probing biological pathways or as a lead structure for further optimization in drug discovery campaigns. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c24-18(21-15-9-3-1-4-10-15)13-5-2-8-14-23-19(25)16-11-6-7-12-17(16)22-20(23)26/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRLUDOJYVPOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Hexanamide Chain: The hexanamide chain is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

    Cyclohexyl Group Introduction: The cyclohexyl group is typically introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with the intermediate product to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the hexanamide chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexyl group enhances the compound’s stability and solubility, facilitating its interaction with biological targets.

Comparison with Similar Compounds

(i) 2-Methyl-6-nitroquinazolin-4(3H)-one (Compound 16)

  • Structure: A nitro-substituted quinazolinone with a methyl group at position 2.
  • Key Differences : Lacks the hexanamide-cyclohexyl chain, which reduces molecular weight and complexity.
  • Activity : Nitro groups are often associated with antimicrobial activity, but the absence of a flexible amide chain may limit bioavailability compared to the target compound .

(ii) 4-Chloro-6-nitro-2-trichloromethylquinazoline (Compound 17)

  • Structure : Features chloro, nitro, and trichloromethyl substituents.
  • The rigid structure contrasts with the target compound’s flexible hexanamide linker .

(iii) 6-Nitro-2-trichloromethylquinazolin-4(3H)-one (Compound 20)

  • Structure : Similar to Compound 17 but lacks the chloro substituent.
  • Activity : Demonstrates higher solubility in polar solvents due to reduced halogenation, suggesting that the target compound’s cyclohexyl group may balance hydrophobicity more effectively .

Amide-Containing Analogues

(i) 6-Azido-N-phenylhexanamide (Compound 2)

  • Structure : A hexanamide chain with a phenyl group and an azido terminal.
  • The phenyl group may confer π-π stacking interactions absent in the cyclohexyl variant .

(ii) N-Phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide (Compound 3)

  • Structure : Incorporates a triazole ring with a trimethylsilyl group.
  • Activity: The triazole moiety enhances metabolic stability compared to the tetrahydroquinazolinone core, but the bulky silyl group may hinder target binding .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized LogP Notable Properties
This compound Tetrahydroquinazolinone Cyclohexyl, hexanamide chain ~375.4* ~3.2* Balanced lipophilicity, flexible linker
2-Methyl-6-nitroquinazolin-4(3H)-one (16) Quinazolinone Methyl, nitro 205.2 1.8 Antimicrobial potential
4-Chloro-6-nitro-2-trichloromethylquinazoline (17) Quinazoline Chloro, nitro, trichloromethyl 326.4 3.5 High reactivity, potential toxicity
6-Azido-N-phenylhexanamide (2) Hexanamide Phenyl, azido 260.3 2.9 Click chemistry compatibility

*Estimated values based on structural analogs.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling a tetrahydroquinazolinone precursor with a cyclohexyl-hexanamide intermediate, similar to methods used for Compound 2 and related amides .
  • Bioactivity Trends: Quinazolinones with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antimicrobial activity but may suffer from pharmacokinetic limitations. The target compound’s cyclohexylamide chain could mitigate these issues by improving passive diffusion .

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